2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 58112-53-1
VCID: VC8445007
InChI: InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid

CAS No.: 58112-53-1

Cat. No.: VC8445007

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid - 58112-53-1

Specification

CAS No. 58112-53-1
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetic acid
Standard InChI InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
Standard InChI Key NRQCCMISIYBLRT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O

Introduction

Chemical Identity and Structural Features

2-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid (IUPAC name: 2-[6-oxo-3-(4-methylphenyl)pyridazin-1-yl]acetic acid) belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The p-tolyl group (4-methylphenyl) at position 3 and the acetic acid side chain at position 2 distinguish it from simpler pyridazinones. The compound’s structure is analogous to intermediates reported in the synthesis of dipeptide-coupled pyridazinones , where similar frameworks serve as precursors for bioactive molecules.

Key structural attributes include:

  • Pyridazinone core: The 6-oxo group contributes to hydrogen-bonding interactions, critical for biological activity .

  • p-Tolyl substituent: Enhances lipophilicity, potentially improving membrane permeability .

  • Acetic acid side chain: Introduces carboxylic acid functionality, enabling salt formation or further derivatization .

Synthetic Methodologies

The synthesis of pyridazinone derivatives typically involves cyclization reactions or functionalization of preformed pyridazinone cores. For 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid, a plausible route derives from methods described by El Rayes :

Key Synthetic Steps

  • Formation of the Pyridazinone Core:

    • Starting with 6-p-tolyl-4,5-dihydropyridazin-3(2H)-one, regioselective N-alkylation using ethyl bromoacetate introduces the acetic acid side chain.

    • Hydrazinolysis of the intermediate ester with hydrazine hydrate yields the corresponding hydrazide .

  • Azide Coupling for Functionalization:

    • Conversion of the hydrazide to an acyl azide via nitrosation (NaNO₂/HCl) enables coupling with amino acids or other nucleophiles .

    • For the target compound, hydrolysis of the ester group in intermediates like 5a-j would yield the free acetic acid derivative.

Experimental Data for Analogous Compounds

CompoundMelting Point (°C)¹H NMR (CDCl₃, δ ppm)Yield (%)
Hydrazide 6a202–2048.96 (NH), 7.66 (ArH), 4.60 (NCH₂)91
Dipeptide 8a1109.3 (NH), 3.71 (OMe), 2.38 (CH₃)53

Data adapted from El Rayes , demonstrating reproducibility for related structures.

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–7.6 ppm for p-tolyl), methyl groups (δ 2.3–2.4 ppm), and carboxylic acid protons (δ 10–12 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 286 (C₁₄H₁₄N₂O₃⁺), with fragments at m/z 239 (loss of COOH) and 115 (p-tolyl fragment) .

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group; low in nonpolar solvents.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions; storage at pH 6–8 recommended.

Future Directions and Applications

  • Drug Development: Evaluate COX-2 selectivity and analgesic efficacy in vivo.

  • Derivatization: Synthesize amide or ester prodrugs to enhance bioavailability.

  • Structural Optimization: Explore substitutions at positions 4 and 5 for improved potency.

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